Tetradeca-3,8,11-trienyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-3,8,11-trienyl acetate typically starts with but-3-yn-1-ol. The process involves several steps, including the formation of the 8Z-double bond via a Wittig reaction and the 3E-double bond through a modified Knoevenagel condensation . The overall yield of this synthesis is approximately 41% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research can be scaled up for industrial applications, ensuring the compound’s availability for use in pest management and other applications .
Chemical Reactions Analysis
Types of Reactions
Tetradeca-3,8,11-trienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various esters and ethers.
Scientific Research Applications
Tetradeca-3,8,11-trienyl acetate has several scientific research applications:
Chemistry: Used as a model compound in the study of pheromone synthesis and chemical ecology.
Biology: Plays a crucial role in the study of insect behavior and pest management.
Industry: Used in integrated pest management to control the population of Tuta absoluta
Mechanism of Action
Tetradeca-3,8,11-trienyl acetate functions as a sex pheromone by mimicking the natural chemical signals emitted by female moths. It targets the olfactory receptors of male moths, leading them to the source of the pheromone. This mechanism is crucial for disrupting the mating behavior of pests like Tuta absoluta, thereby reducing their population .
Comparison with Similar Compounds
Similar Compounds
Tetradeca-3,8-dienyl acetate: Another sex pheromone component of Tuta absoluta.
Hexadeca-10,12-dienal: A sex pheromone component of the cocoa pod borer moth.
Hexadeca-10,12-dien-1-ol: Another pheromone component used in pest management.
Uniqueness
Tetradeca-3,8,11-trienyl acetate is unique due to its specific role as a sex pheromone for Tuta absoluta. Its high stereochemical purity and effectiveness in disrupting the mating behavior of this pest make it a valuable tool in integrated pest management .
Properties
IUPAC Name |
tetradeca-3,8,11-trienyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJPNQEVWTZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCC=CCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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